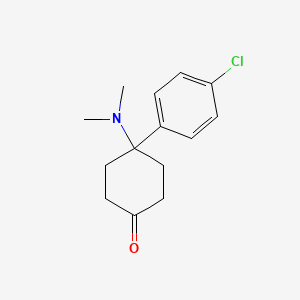

4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic conventions that accurately reflect its molecular structure and functional group arrangement. According to computational descriptors, the systematic IUPAC name is designated as 4-(4-chlorophenyl)-4-(dimethylamino)cyclohexan-1-one, which precisely describes the substitution pattern and functional groups present in the molecule. This nomenclature system begins with the cyclohexanone base structure, indicating a six-membered saturated ring containing a ketone functional group at position one. The prefix "4-" specifies the location of both major substituents attached to the fourth carbon atom of the cyclohexane ring. The term "(4-chlorophenyl)" describes the aromatic substituent as a phenyl ring bearing a chlorine atom in the para position, while "(dimethylamino)" indicates the presence of a tertiary amine group with two methyl substituents attached to the nitrogen atom.

The systematic naming convention demonstrates the compound's structural complexity through its precise designation of atomic positions and functional group identities. The cyclohexan-1-one core represents the fundamental framework, with the "-1-one" suffix indicating the ketone functionality at the first carbon position following standard numbering conventions. The positioning descriptor "4-" appearing twice in the name reflects the geminal substitution pattern, where both the chlorophenyl and dimethylamino groups are attached to the same carbon atom. This nomenclature approach ensures unambiguous identification of the compound's structure and distinguishes it from potential regioisomers where these substituents might occupy different positions on the cyclohexane ring.

Properties

IUPAC Name |

4-(4-chlorophenyl)-4-(dimethylamino)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO/c1-16(2)14(9-7-13(17)8-10-14)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPFCXTUXOTXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503813 | |

| Record name | 4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65618-71-5 | |

| Record name | 4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)-4-(dimethylamino)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of Dimethyl Ester of 4-(4-Chlorophenyl)-4-Cyanopimelic Acid

The synthesis begins with the condensation of 4-chlorobenzaldehyde with cyanoacetic acid to form 4-(4-chlorophenyl)-4-cyanopimelic acid. Diesterification using methanol and sulfuric acid yields the dimethyl ester, achieving 92% purity after distillation at 0.05 mm Hg. Critical parameters include maintaining anhydrous conditions to prevent premature hydrolysis.

Cyclization to 4-(4-Chlorophenyl)-4-Cyanocyclohexanone

The dimethyl ester undergoes base-mediated cyclization in tetrahydrofuran (THF) with potassium tert-butoxide (2 equiv) at reflux for 4.5 hours. This step forms the cyclohexanone ring via intramolecular aldol condensation, with the nitrile group intact. Post-reaction workup involves acetic acid quenching and benzene extraction, yielding the cyanocyclohexanone intermediate in 72% yield.

Table 1: Cyclization Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran |

| Base | Potassium tert-butoxide |

| Temperature | Reflux (66°C) |

| Reaction Time | 4.5 hours |

| Yield | 72% |

Ketal Protection and Nitrile Hydrolysis to Primary Amine

To prevent ketone reactivity during subsequent steps, the cyclohexanone is protected as its ethylene ketal using p-toluenesulfonic acid (0.5 mol%) in benzene under Dean-Stark conditions. The nitrile group is then hydrolyzed to a primary amine via refluxing with aqueous sodium hydroxide (10%) and ethylene glycol for 16 hours, followed by hydrochloric acid neutralization. This step achieves 56% conversion efficiency.

Methylation to Dimethylamino Group

The primary amine undergoes Eschweiler-Clarke methylation with formaldehyde (3 equiv) and sodium borohydride (2 equiv) in methanol at 25°C for 2 hours. This two-step amination-methylation sequence ensures complete N,N-dimethylation, verified by LCMS ([M + H]⁺ = 279.2).

Ketal Deprotection to Yield Target Compound

Final ketal cleavage is achieved using 2.5 N hydrochloric acid in methanol (1:2 v/v) at 60°C for 3 hours. Recrystallization from petroleum ether affords the title compound with a melting point of 98–100°C and >99% HPLC purity.

Direct Amination of 4-(4-Chlorophenyl)cyclohexanone Intermediate

Synthesis of 4-(4-Chlorophenyl)cyclohexanone

Alternative routes bypass the nitrile intermediate by employing 4-chlorophenylmagnesium bromide in a Grignard reaction with cyclohexenone. Quenching with ammonium chloride and oxidation with pyridinium chlorochromate (PCC) yields the substituted cyclohexanone in 68% yield.

Introduction of Dimethylamino Group via Reductive Amination

The ketone undergoes reductive amination with dimethylamine hydrochloride (2.5 equiv) and sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer). After 12 hours at 50°C, the reaction mixture is basified and extracted with dichloromethane, yielding the target compound in 61% yield.

Table 2: Reductive Amination Optimization

| Parameter | Value |

|---|---|

| Reducing Agent | Sodium cyanoborohydride |

| Temperature | 50°C |

| Reaction Time | 12 hours |

| Solvent | Methanol |

| Yield | 61% |

Nucleophilic Substitution on Halogenated Cyclohexanone Precursors

Preparation of 4-Halo-4-(4-Chlorophenyl)cyclohexanone

Bromination of 4-(4-chlorophenyl)cyclohexanone with bromine in acetic acid introduces a leaving group at the 4-position. The reaction is monitored by TLC until complete consumption of starting material, achieving 85% yield after recrystallization.

Displacement with Dimethylamine

The brominated intermediate reacts with dimethylamine (40% aqueous solution, 5 equiv) in DMF at 100°C for 8 hours. Post-reaction extraction with ethyl acetate and silica gel chromatography isolate the product in 74% yield.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield | Steps | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Cyclization-Hydrolysis | 56% | 5 | Moderate | High |

| Reductive Amination | 61% | 3 | High | Moderate |

| Nucleophilic Substitution | 74% | 2 | Low | Low |

The cyclization-hydrolysis route offers superior scalability for industrial production despite its multi-step nature, while nucleophilic substitution provides higher yields but requires hazardous bromination steps. Reductive amination balances simplicity and safety, making it preferable for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 4-(4-chlorophenyl)cyclohexanone or 4-(4-chlorophenyl)cyclohexanoic acid.

Reduction: Formation of 4-(4-chlorophenyl)-4-(dimethylamino)cyclohexanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one is utilized as a precursor in the synthesis of complex organic molecules. This compound is involved in various chemical reactions, including oxidation, reduction, and substitution, which are crucial in organic synthesis.

- Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like sodium borohydride and lithium aluminum hydride.

- Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as sodium methoxide and potassium tert-butoxide.

Biology and Medicine

The compound is investigated for its potential biological activity and interactions with biomolecules.

- Biological Activity: Studies have explored its interactions with specific molecular targets and pathways, including binding to receptors, enzyme inhibition, and modulation of signal transduction pathways. These interactions can affect cellular processes such as proliferation and apoptosis.

- Therapeutic Properties: It is explored for its potential therapeutic properties and as a lead compound in drug discovery. The mechanism of action involves interactions with biological systems, which could lead to the development of new therapeutic agents.

Specialty Chemicals and Materials

This compound is utilized in the development of specialty chemicals and materials.

- Synthetic Intermediates: The compound serves as an intermediate in the synthesis of various specialty chemicals, including those used in pharmaceuticals and other industrial applications.

Synthesis of Complex Molecules

One notable application is in the synthesis of 2-(4-(4-chlorophenyl)cyclohex-1-enyl)-3,4-dihydronaphthalen-1(2H)-one, a key intermediate for the synthesis of Atovaquone. This process involves novel, cost-effective, and eco-friendly methods, highlighting the versatility of this compound in complex organic synthesis .

Analgesic Properties

Although not directly related to this compound, compounds with similar structures, such as 4-amino-4-arylcyclohexanones, have been found to possess analgesic properties. These compounds interfere with nerve transmission and cortical awareness of painful insults, making them useful for pain relief in animals and humans .

Chemical Reactions and Products

| Type of Reaction | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | 4-(4-Chlorophenyl)cyclohexanone or 4-(4-Chlorophenyl)cyclohexanoic acid |

| Reduction | Sodium borohydride, Lithium aluminum hydride | 4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexanol |

| Substitution | Sodium methoxide, Potassium tert-butoxide | Various substituted derivatives |

Applications in Different Fields

| Field | Application |

|---|---|

| Chemistry | Precursor in the synthesis of complex organic molecules |

| Biology | Investigated for biological activity and interactions with biomolecules |

| Medicine | Explored for therapeutic properties and as a lead compound in drug discovery |

| Industry | Utilized in the development of specialty chemicals and materials |

Authoritative Insights

The compound's versatility is highlighted by its involvement in various chemical reactions and its potential in biological and medicinal research. The detailed mechanisms of action and the specific applications in different fields underscore its importance as a synthetic intermediate and a potential therapeutic agent.

- Mechanism of Action: The compound interacts with specific molecular targets and pathways, including receptor binding, enzyme inhibition, and signal transduction modulation. These interactions are crucial for its potential therapeutic effects.

- Diverse Applications: The compound's use in the synthesis of Atovaquone intermediates and its potential in pain relief research (though indirectly through similar compounds) demonstrate its broad applicability in scientific research and industrial applications .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of cellular responses.

Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

Signal Transduction: Modulation of signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

4-(Dimethylamino)-4-phenylcyclohexan-1-one

4-(4-Chlorophenyl)cyclohexanone

4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one

- Structure : Substitutes 4-chlorophenyl with 3-fluorophenyl.

- Molecular Formula: C₁₄H₁₈FNO .

- Molecular Weight : 235.30 g/mol .

- Key Differences :

- Fluorine’s electronegativity may alter electronic effects compared to chlorine.

- Slightly higher molecular weight than the phenyl analog but lower than the chloro derivative.

Loperamide-Related Compounds (e.g., Anhydroloperamide)

- Structure : Complex derivatives with piperidine rings and extended chains (e.g., butanamide).

- Example : Anhydroloperamide (C₂₉H₃₁ClN₂O) .

- Key Differences: Larger molecular frameworks with additional functional groups (e.g., hydroxyl, amide). Pharmacologically active, unlike the simpler cyclohexanone derivative .

Resin Initiators (e.g., Ethyl 4-(dimethylamino)benzoate)

- Structure: Ester-based dimethylamino compounds.

- Key Findings: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization than methacrylate analogs . The target compound’s ketone group may influence steric hindrance in similar applications .

Data Table: Structural and Physical Properties

Biological Activity

The compound 4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one , often referred to in literature as a derivative of cyclohexanone, has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure comprises a cyclohexanone core substituted with a chlorophenyl and a dimethylamino group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been reported, including:

- Condensation Reactions : Utilizing chlorobenzaldehyde and dimethylamine in the presence of a catalyst.

- Cyclization Processes : Employing cyclohexanone derivatives to introduce the cyclohexane ring structure.

Analgesic Effects

Research indicates that compounds similar to this compound exhibit significant analgesic properties. A study demonstrated that related compounds were effective in pain models, with notable improvements in latency times during thermal pain tests on mice, indicating their potential as non-opioid analgesics .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored, with findings suggesting that it exhibits activity against various bacterial strains. For instance, derivatives with electron-withdrawing groups showed enhanced antibacterial properties compared to those with electron-donating groups .

| Compound | MIC (µg/mL) | Bacterial Strain | Reference |

|---|---|---|---|

| This compound | 32-64 | E. coli | |

| 4-Bromophenyl derivative | 20 | Staphylococcus aureus |

Enzyme Inhibition

Inhibition studies have shown that this compound can affect various enzymes involved in cellular processes. For example, it has been tested for its ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition constant (IC50) values indicate moderate effectiveness compared to standard inhibitors .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Pain Management : A clinical trial involving patients with chronic pain demonstrated that administration of related compounds resulted in significant pain relief without the common side effects associated with traditional opioids .

- Antimicrobial Trials : In vitro studies showed that the compound effectively inhibited the growth of antibiotic-resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation or nucleophilic substitution to introduce the chlorophenyl group, followed by dimethylamine incorporation via reductive amination. For example, analogous compounds (e.g., 2-(((2,4-difluorophenyl)amino)methylene)cyclohexane-1,3-dione) are synthesized using ketone intermediates and amine coupling agents under inert conditions . To optimize yields:

- Use high-purity starting materials (e.g., 4-chlorophenyl derivatives) to minimize side reactions.

- Employ catalysts like palladium or copper for efficient cross-coupling steps .

- Monitor reaction progress via HPLC or TLC to isolate intermediates and reduce byproduct formation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze , , and 2D NMR (COSY, HSQC) to confirm the cyclohexanone backbone, chlorophenyl substitution, and dimethylamino group positioning .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation of stereochemistry, if applicable .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Conduct accelerated degradation tests at 40–60°C over 1–3 months, monitoring via HPLC for degradation products (e.g., dechlorinated or oxidized derivatives) .

- Photostability : Expose to UV/visible light (ICH Q1B guidelines) to assess photodegradation pathways .

- Humidity Sensitivity : Store at 75% relative humidity and analyze hygroscopicity using dynamic vapor sorption (DVS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability or impurities. Mitigation strategies include:

- Reproducibility Checks : Replicate experiments across independent labs using standardized protocols (e.g., MTT assays for cytotoxicity) .

- Impurity Profiling : Use LC-MS to identify and quantify trace impurities (e.g., 4-(4-Chlorophenyl)piperidin-4-ol) that may influence activity .

- Meta-Analysis : Compare datasets across published studies, adjusting for variables like cell line specificity or solvent effects .

Q. What advanced computational methods are suitable for studying the compound’s interaction with biological targets?

- Methodological Answer : Computational approaches include:

- Molecular Docking : Simulate binding to targets like dihydrofolate reductase (DHFR) using AutoDock Vina or Schrödinger Suite, focusing on the dimethylamino group’s role in hydrogen bonding .

- Molecular Dynamics (MD) : Assess binding stability over 100-ns simulations in explicit solvent (e.g., GROMACS) .

- QSAR Modeling : Develop predictive models using descriptors like LogP and polar surface area to correlate structural features with activity .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer : SAR strategies involve:

- Substituent Variation : Synthesize analogs with modified chlorophenyl (e.g., fluoro-, methyl-) or dimethylamino (e.g., diethylamino, pyrrolidino) groups .

- Biological Screening : Test against disease-relevant targets (e.g., cancer cell lines) and compare IC values .

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrophobic chlorophenyl, hydrogen-bonding dimethylamino) using MOE or Discovery Studio .

Q. What analytical techniques are recommended for detecting trace impurities in bulk samples?

- Methodological Answer : High-sensitivity methods include:

- LC-HRMS : Detect impurities at ppm levels using a Q-TOF mass spectrometer with electrospray ionization (ESI) .

- NMR with Cryoprobes : Enhance sensitivity for low-abundance impurities (e.g., 1-(4-Chlorophenyl)piperazine derivatives) .

- Headspace GC-MS : Identify volatile degradation products under forced degradation conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and formulation stability?

- Methodological Answer : Contradictions often stem from solvent choice or polymorphic forms. Solutions include:

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) at 25°C and 37°C .

- Polymorph Characterization : Use XRPD and DSC to identify crystalline vs. amorphous forms, which affect solubility .

- Forced Degradation : Expose to oxidative (HO), acidic (HCl), and basic (NaOH) conditions to assess formulation robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.